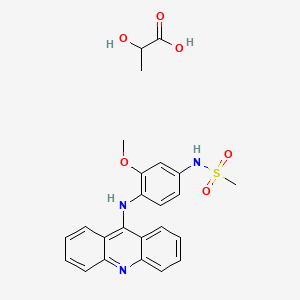

Amsacrine lactate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

80277-11-8 |

|---|---|

Molecular Formula |

C24H25N3O6S |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxypropanoic acid |

InChI |

InChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6) |

InChI Key |

NYGZSXVEKMITFN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Canonical SMILES |

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |

Origin of Product |

United States |

Cellular and Subcellular Effects

DNA Damage Induction

Amsacrine's cytotoxic activity is fundamentally linked to its ability to induce significant DNA damage, primarily through the disruption of DNA topology and the generation of strand breaks.

Formation of DNA Double-Strand Breaks

Amsacrine (B1665488) is a DNA intercalating agent, meaning its planar acridine (B1665455) ring system inserts between the base pairs of the DNA double helix. patsnap.comwikipedia.org This physical insertion distorts the DNA structure, which interferes with critical processes like DNA replication and transcription. patsnap.com More significantly, this interaction is a key step in its primary mechanism of inducing DNA damage: the stabilization of a transient complex between DNA and the enzyme topoisomerase II. patsnap.com By preventing the re-ligation of the DNA strands that the enzyme temporarily cleaves, amsacrine leads to a buildup of protein-associated DNA double-strand breaks. patsnap.comresearchgate.netnih.gov This accumulation of breaks is a severe form of DNA damage that, if not repaired, triggers cellular death pathways. patsnap.com

Relationship to Topoisomerase II Activity

The primary molecular target of amsacrine is DNA topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication and transcription. patsnap.comnih.gov It functions by creating temporary double-strand breaks to allow another DNA strand to pass through, and then resealing the break. patsnap.com Amsacrine acts as a "topoisomerase II poison" by trapping the enzyme in its intermediate state, covalently bound to the cleaved DNA. patsnap.comresearchgate.netnih.gov This action increases the level of these enzyme-DNA cleavage complexes primarily by inhibiting the rate of DNA ligation. researchgate.net

Research indicates that amsacrine is effective against both human topoisomerase II isoforms, α and β. researchgate.net The drug's efficacy as a topoisomerase II poison is not solely dependent on its ability to intercalate into DNA. wikipedia.org The specific chemical structure of its side chain (the 4'-amino-methanesulfon-m-anisidide headgroup) plays a critical role in the poisoning activity, suggesting that specific interactions between the drug and the enzyme-DNA complex are crucial for its mechanism. drugbank.comresearchgate.net

Cell Cycle Perturbations

By inducing DNA damage, amsacrine activates cellular surveillance mechanisms, leading to significant disruptions in the normal progression of the cell cycle.

Cell Cycle Phase Sensitivity and Accumulation in G2/S Phases

Amsacrine's cytotoxicity is most pronounced during the S (synthesis) and G2 (gap 2) phases of the cell cycle. drugbank.com This sensitivity is linked to the higher levels of topoisomerase II present during these phases. drugbank.com Studies using flow cytometry have demonstrated that treatment with amsacrine causes cells to accumulate in the S phase, followed by a subsequent arrest in the G2 phase. who.int This pattern of accumulation and arrest is a characteristic response to DNA damage and the action of DNA intercalating agents. who.int

| Cell Cycle Phase | Observed Effect | Reference |

|---|---|---|

| S Phase | Accumulation of cells | who.int |

| G2 Phase | Cycle arrest | who.int |

| G2/M Phase | Maximal cytotoxicity observed | drugbank.com |

Mechanisms of Cell Cycle Arrest

The arrest of cells in the G2/M phase is a direct consequence of the DNA double-strand breaks induced by amsacrine. nih.govwho.int This damage activates DNA damage response (DDR) pathways, which function as cellular checkpoints to halt cell cycle progression and allow time for DNA repair. Failure to repair this damage leads to the initiation of apoptosis. patsnap.com

The lactate (B86563) component of the compound may also play a direct role in modulating cell cycle progression. Research has shown that lactate can regulate the cell cycle by remodeling the anaphase-promoting complex (APC/C). nih.gov Accumulated lactate can inhibit the SUMO protease SENP1, which in turn stabilizes the SUMOylation of a key APC/C component, APC4. nih.gov This remodeling of the APC/C by lactate stimulates the timed degradation of cell cycle proteins, facilitating an efficient exit from mitosis. nih.gov This mechanism provides a potential pathway by which the lactate moiety could influence the ultimate fate of a cell arrested by amsacrine.

Apoptosis Induction Pathways

When DNA damage is too severe to be repaired, amsacrine-treated cells are eliminated through programmed cell death, or apoptosis. patsnap.com Amsacrine has been shown to induce apoptosis through both p53-dependent and -independent pathways. who.int The induction involves the intrinsic (mitochondrial) pathway, characterized by changes in the Bcl-2 family of proteins and the activation of specific caspases.

Research in human chronic myeloid leukemia cells shows that amsacrine induces apoptosis by downregulating the anti-apoptotic protein BCL2L1 (also known as Bcl-xL). nih.gov This downregulation is a result of a complex signaling cascade involving SIDT2, NOX4, ERK, and HuR proteins. nih.gov Similarly, amsacrine can induce the downregulation of another anti-apoptotic protein, MCL1, by decreasing its stability. medchemexpress.eu

The reduction in these anti-apoptotic proteins shifts the balance in favor of pro-apoptotic proteins like BAX, leading to mitochondrial depolarization (loss of mitochondrial membrane potential). nih.govmedchemexpress.eu This event is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria. This, in turn, triggers the activation of initiator caspase-9, which then activates the executioner caspase-3. medchemexpress.eu The activation of caspase-3 is a key event that leads to the cleavage of cellular substrates and the execution of the apoptotic program. medchemexpress.eu

| Molecular Target/Event | Effect of Amsacrine | Consequence | Reference |

|---|---|---|---|

| BCL2L1 (Bcl-xL) | Downregulation | Promotes apoptosis | nih.gov |

| MCL1 | Downregulation (decreased stability) | Promotes apoptosis | medchemexpress.eu |

| Mitochondrial Membrane Potential | Depolarization/Loss | Initiates intrinsic pathway | nih.govmedchemexpress.eu |

| Caspase-9 | Activation | Activates executioner caspases | medchemexpress.eu |

| Caspase-3 | Activation | Executes apoptosis | medchemexpress.eu |

Activation of Apoptotic Cascades

Amsacrine is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. avemar.comyoutube.com This process is executed through the activation of a cascade of cysteine proteases known as caspases. dovepress.com Research in human leukemia U937 cells demonstrates that treatment with amsacrine leads to the degradation of procaspase-3 and procaspase-9, key executioner and initiator caspases, respectively. youtube.com The activation of the caspase cascade is a hallmark of apoptosis and is essential for the systematic dismantling of the cell. dovepress.comresearchgate.net

The apoptotic pathway initiated by amsacrine often involves the mitochondria. In chronic myeloid leukemia (CML) K562 cells, amsacrine induces mitochondrial depolarization. youtube.com This event is frequently linked to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step that triggers the activation of procaspase-9. dovepress.com Activated caspase-9 then proceeds to activate downstream effector caspases like caspase-3. dovepress.comresearchgate.net The activation of caspase-3 leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is also observed in amsacrine-treated cells. youtube.comnih.gov

Furthermore, amsacrine's apoptotic activity is connected to its regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial-mediated apoptosis. youtube.comnih.gov Studies show amsacrine treatment causes a downregulation of the anti-apoptotic protein Bcl-2 and its family member BCL2L1 (also known as Bcl-xL). avemar.comyoutube.com This shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins increases mitochondrial outer membrane permeability, facilitating the release of pro-apoptotic factors like cytochrome c. youtube.comnih.gov

| Protein | Role in Amsacrine-Induced Apoptosis | Cell Line Studied | Reference |

| Procaspase-9 | Initiator caspase; degraded (activated) following treatment. | U937 | youtube.com |

| Procaspase-3 | Effector caspase; degraded (activated) following treatment. | U937 | youtube.com |

| PARP | Substrate of caspase-3; cleaved during apoptosis. | U937 | youtube.com |

| BCL2L1 (Bcl-xL) | Anti-apoptotic protein; downregulated by amsacrine. | K562 | youtube.com |

| Bcl-2 | Anti-apoptotic protein; its level is significantly reduced. | Y79 | avemar.com |

| Bax | Pro-apoptotic protein; its level is increased. | Y79 | avemar.com |

Role of DNA Damage in Apoptosis Triggering

The primary trigger for amsacrine-induced apoptosis is the extensive DNA damage it causes. avemar.com As a topoisomerase II poison, amsacrine stabilizes the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. avemar.com By preventing the re-ligation of these breaks, amsacrine leads to the accumulation of protein-associated DNA strand breaks. avemar.com This level of genomic insult is a powerful stress signal that activates cellular damage response pathways, which, if the damage is irreparable, converge to initiate apoptosis. pnas.org

The presence of lactate, as in amsacrine lactate, may have complex effects on the cellular response to DNA damage. High concentrations of lactate in the tumor microenvironment have been shown to promote resistance to DNA-damaging treatments by enhancing DNA repair mechanisms. Lactate can induce the transcription of DNA repair genes, potentially counteracting the damage inflicted by the amsacrine component. However, the disruption of lactate homeostasis itself can also trigger cell death.

p53-Dependent and Independent Apoptosis Mechanisms

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in mediating the apoptotic response to DNA damage. pnas.org Amsacrine has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.

In cells with functional (wild-type) p53, amsacrine-induced DNA damage leads to the stabilization and activation of the p53 protein. avemar.com Research indicates that amsacrine induces the transcription of the p53 protein and blocks its ubiquitination and subsequent degradation, leading to its accumulation in the cell. taylorandfrancis.com Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including the Bcl-2 family member Bax. avemar.compnas.org This shifts the cellular balance towards apoptosis. avemar.com Studies in human retinoblastoma Y79 cells treated with amsacrine showed an increased level of p53, followed by a rise in p53-related proteins like p21 and Bax, and a significant reduction in the anti-apoptotic protein Bcl-2. avemar.com

However, the efficacy of many anticancer drugs relies on their ability to kill cancer cells irrespective of their p53 status, as the p53 gene is frequently mutated in human cancers. Amsacrine can induce apoptosis in cells lacking functional p53, indicating the activation of p53-independent pathways. nih.gov These mechanisms can still involve the mitochondrial pathway, triggered directly by cellular stress or by other signaling molecules. In some cellular contexts, such as in certain renal cell carcinoma models, amsacrine was found to be a less effective inducer of p53 transactivation compared to other derivatives of its parent compound, 9-aminoacridine, suggesting the specific cellular machinery can dictate the reliance on the p53 pathway.

Immunomodulatory Properties at the Cellular Level

Amsacrine exhibits distinct immunomodulatory effects. taylorandfrancis.com At the cellular level, it has been observed to possess immunosuppressive properties, depressing cell-mediated and inflammatory responses, particularly during the leucopenic phase following high-dose therapy. taylorandfrancis.com This includes a reduction in the function of immune cells such as T-lymphocytes and B-lymphocytes.

Conversely, amsacrine has also demonstrated unexpected immunostimulatory features. Studies in animal models have shown that it can increase thymus-dependent antibody responses and delayed-type hypersensitivity. This suggests a complex role for amsacrine as an immunoregulator, capable of both suppressing certain immune functions while enhancing others, depending on the context and timing.

| Immune Cell/Response | Effect of Amsacrine | Reference |

| Cell-Mediated Responses | Depressed during leucopenic phase. | |

| Inflammatory Responses | Depressed during leucopenic phase. | |

| Thymus-Dependent Antibody Responses | Increased. | |

| Delayed-Type Hypersensitivity | Increased. |

Effects on Cell Membranes

While the primary targets of amsacrine are intracellular (DNA and topoisomerase II), evidence suggests it may also exert effects on cell membranes. taylorandfrancis.com The lipophilicity (affinity for lipids) of amsacrine and its analogs, which influences their ability to cross the cell membrane, can be modified by substitutions on the acridine ring. pnas.org

Furthermore, amsacrine's activity can be modulated by membrane proteins, such as the ATP-binding cassette (ABC) transporter P-glycoprotein. pnas.org This protein acts as a drug efflux pump, actively removing xenobiotics from the cell, and its overexpression can contribute to multidrug resistance by preventing amsacrine from reaching its intracellular targets. pnas.org The lactate component of amsacrine lactate is also relevant to membrane transport, as lactate is shuttled across the cell membrane by specific monocarboxylate transporters (MCTs). Deregulation of this lactate transport system can disturb the cell's internal pH and trigger cell death, representing another potential, indirect effect on membrane-associated processes.

Mechanisms of Cellular Resistance

Alterations in DNA Topoisomerase II

As the primary molecular target of amsacrine (B1665488), alterations in the DNA topoisomerase II enzyme are a central mechanism of resistance. patsnap.comnih.gov These changes can be either qualitative, affecting the enzyme's structure and interaction with the drug, or quantitative, involving a reduction in the total amount of available enzyme. patsnap.comnih.gov

Mutations within the gene encoding DNA topoisomerase II can lead to the production of an altered enzyme that is less sensitive to amsacrine. These mutations can prevent the drug from effectively stabilizing the topoisomerase II-DNA cleavage complex, which is the key cytotoxic lesion. nih.govnih.gov Studies have identified specific amino acid substitutions in both the alpha (α) and beta (β) isoforms of topoisomerase II that confer resistance.

For instance, in silico and in vitro studies have demonstrated that certain variants in human topoisomerase IIα can affect its inhibition by amsacrine, leading to potential drug resistance. nih.govbenthamdirect.com Similarly, research in yeast has identified specific mutations that result in amsacrine-resistant derivatives of DNA topoisomerase II. nih.govcapes.gov.br A human leukemia cell line (HL-60/AMSA) selected for high-level amsacrine resistance was found to possess a form of topoisomerase II that is resistant to the drug's effects. nih.gov This altered enzyme shows reduced sensitivity to amsacrine-induced DNA cleavage compared to the enzyme from the sensitive parent cell line. nih.gov

| Organism/Cell Line | Topoisomerase II Variant/Mutation | Effect | Reference |

|---|---|---|---|

| Human (In Silico) | K529E, R568H, R568G, T530M in Top2-α | Predicted to affect Top2-α inhibition by Amsacrine, causing possible drug resistance. | nih.govbenthamdirect.com |

| Yeast (Saccharomyces cerevisiae) | L475A/L480P, L475A/R476G, A642G | Amsacrine-resistant derivatives of DNA topoisomerase II. | nih.govcapes.gov.br |

| Human Leukemia (HL-60/AMSA) | Mutant form of topo IIα | Exhibits resistance to amsacrine-induced DNA cleavage. | nih.govnih.gov |

| Human Topoisomerase IIα | Mutations at Arg486 and Glu571 | Confer resistance to amsacrine. | researchgate.net |

A reduction in the cellular levels of DNA topoisomerase II is another well-established mechanism of resistance to amsacrine and other topoisomerase II poisons. patsnap.com With less of the target enzyme present, the drug is unable to generate a sufficient number of DNA double-strand breaks to trigger cell death. nih.gov This decrease can affect either the topoisomerase IIα or topoisomerase IIβ isoform.

Drug Efflux Mechanisms

Drug efflux mechanisms involve the active transport of chemotherapeutic agents out of the cancer cell, reducing the intracellular concentration of the drug and thus limiting its ability to reach its target. This process is a common cause of multidrug resistance (MDR). nih.govnih.gov

The ATP-binding cassette (ABC) superfamily of transporters plays a major role in drug efflux. aminer.orgnih.gov P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized efflux pump that can transport a wide variety of structurally diverse compounds, including amsacrine. aminer.orgresearchgate.net Overexpression of P-glycoprotein in cancer cells leads to decreased intracellular accumulation and subsequent resistance to amsacrine. patsnap.com Other ABC transporters, such as the multidrug resistance-associated protein 1 (MRP1), are also implicated in the efflux of anticancer drugs and can contribute to the resistance phenotype. nih.govexlibrisgroup.com

| Transporter | Gene Symbol | Mechanism | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent efflux of amsacrine from the cell, reducing intracellular drug concentration. | patsnap.comnih.govaminer.org |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Contributes to the efflux of various drugs and may play a role in amsacrine resistance. | nih.govexlibrisgroup.com |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | An ABC transporter known to confer resistance to various chemotherapeutic agents. | nih.gov |

Beyond active efflux from the cell membrane, resistance can also be mediated by the altered intracellular distribution of a drug. nih.gov Sequestration of amsacrine within cellular compartments, such as lysosomes, can prevent it from reaching its nuclear target, DNA topoisomerase II. nih.govmdpi.com

Amsacrine is a hydrophobic weak base, a characteristic that makes it susceptible to accumulation in acidic organelles like lysosomes through a mechanism called ion-trapping. mdpi.com Once inside the acidic lumen of the lysosome, the drug becomes protonated and is unable to diffuse back across the membrane into the cytoplasm. nih.gov This lysosomal sequestration effectively reduces the concentration of amsacrine in the nucleus, leading to resistance. nih.govmdpi.com Some studies suggest this process can be followed by the expulsion of the drug-laden lysosomes from the cell via exocytosis, further contributing to the reduction of the intracellular drug load. nih.gov P-glycoprotein has also been found on lysosomal membranes, where it may actively pump drugs into the lysosome, enhancing this sequestration effect. mdpi.com

DNA Damage Response and Repair Pathways

Since amsacrine's cytotoxic effect stems from the generation of DNA double-strand breaks, the cell's capacity to repair this damage is a critical determinant of its survival. patsnap.comfrontiersin.org Enhanced DNA repair capabilities can counteract the drug's effects, leading to resistance. patsnap.comresearchgate.net The DNA Damage Response (DDR) is a complex network of signaling pathways that detect DNA lesions, arrest the cell cycle to allow time for repair, and activate the appropriate repair machinery. frontiersin.orgmdpi.com

Upregulation of pathways that repair double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can contribute to amsacrine resistance. nih.govcrownbio.com Key proteins in the DDR, such as the kinases ATM and ATR, are activated in response to DNA damage and orchestrate the cellular response. mdpi.comresearchgate.net Increased efficiency or overexpression of components within these repair pathways can enable cancer cells to tolerate higher levels of amsacrine-induced DNA damage, ultimately resulting in a drug-resistant phenotype. patsnap.comfrontiersin.org

Metabolic Reprogramming in Resistance

Cellular resistance to Amsacrine lactate (B86563) is not only a consequence of direct target alteration or drug efflux but is also intricately linked to fundamental shifts in cancer cell metabolism. nih.gov Cancer cells undergo significant metabolic reprogramming to sustain their high proliferation rates and to adapt to the stressful conditions imposed by chemotherapy. nih.gov These adaptations can directly contribute to the diminished efficacy of topoisomerase II inhibitors like Amsacrine.

A central feature of this metabolic shift is the "Warburg effect," where cancer cells exhibit a preference for aerobic glycolysis over the more efficient oxidative phosphorylation, even when oxygen is abundant. nih.govsci-hub.se This process, while yielding less ATP per glucose molecule than oxidative phosphorylation, is much faster and provides the necessary metabolic intermediates for the biosynthesis of nucleotides, lipids, and amino acids required by rapidly dividing cells. nih.gov The increased glucose uptake and glycolysis result in higher intracellular ATP levels in cancer cells compared to normal cells. frontiersin.org This elevated ATP can fuel ATP-dependent mechanisms of drug resistance, such as the increased activity of ATP-binding cassette (ABC) transporters that actively pump Amsacrine out of the cell, thereby reducing its intracellular concentration and effectiveness. sci-hub.sefrontiersin.orgnih.gov

The tumor microenvironment, often characterized by hypoxia (low oxygen levels), further drives metabolic adaptations that foster drug resistance. sci-hub.sespandidos-publications.com Hypoxia induces an increase in anaerobic glycolysis and can lead to genetic instability, contributing to a decreased responsiveness to chemotherapy. spandidos-publications.com Hypoxia-induced drug resistance is associated with alterations in cellular metabolism and the enhancement of drug efflux pumps. sci-hub.sefrontiersin.org Therefore, the metabolic landscape of the tumor, shaped by both intrinsic oncogenic signaling and extrinsic microenvironmental factors, plays a crucial role in the development of resistance to Amsacrine lactate. nih.gov

| Metabolic Change | Mechanism of Action | Impact on Amsacrine Resistance |

| Upregulation of Glycolysis (Warburg Effect) | Increased glucose uptake and conversion to lactate, even in the presence of oxygen. nih.govsci-hub.se | Provides rapid ATP production to fuel drug efflux pumps and biosynthetic precursors for proliferation. nih.govfrontiersin.org |

| Elevated Intracellular ATP | A direct consequence of the Warburg effect and other metabolic shifts. frontiersin.orgnih.gov | Powers ATP-Binding Cassette (ABC) transporters that eject Amsacrine from the cell. sci-hub.sefrontiersin.org |

| Hypoxia-Induced Metabolism | Shift towards anaerobic glycolysis due to low oxygen in the tumor microenvironment. spandidos-publications.com | Promotes genetic instability and enhances drug efflux mechanisms, reducing drug efficacy. sci-hub.sefrontiersin.orgspandidos-publications.com |

Emerging Concepts in Overcoming Amsacrine Lactate Resistance

Overcoming resistance to Amsacrine lactate is a critical challenge in oncology, and several innovative strategies are being explored. These approaches often focus on combination therapies, targeting resistance mechanisms directly, and developing novel drug formulations.

A primary strategy is the use of combination chemotherapy to exploit different mechanisms of action and potentially achieve synergistic effects. Amsacrine has been clinically evaluated in combination with other cytotoxic agents like Etoposide and Cytarabine (B982) for treating refractory or relapsed acute myeloid leukemia (AML). ascopubs.orgnih.govascopubs.org This approach aims to target the cancer cells through multiple pathways, reducing the likelihood of resistance emerging from a single alteration.

More targeted combination therapies involve pairing Amsacrine with agents that reverse specific resistance mechanisms. For instance, combining Amsacrine with hypomethylating agents like Azacitidine represents a rational approach to counteract epigenetic silencing of drug-sensitivity genes or the topoisomerase II target itself. ascopubs.orgnih.gov Similarly, the development of dual-target inhibitors, which act on both topoisomerase II and another cancer-related target like HDACs, is an active area of research. acs.orgrsc.org The rationale is that loosening the chromatin structure with an HDAC inhibitor component could enhance the DNA-cleaving activity of the topoisomerase II inhibitor component. acs.org

Another promising avenue is the development of novel drug delivery systems. Nanocarriers, for example, can be engineered to co-deliver Amsacrine with a resistance-reversing agent in a single vehicle. researchgate.net This ensures that both agents reach the tumor cells simultaneously, maximizing the potential for synergy. sci-hub.seresearchgate.net Nanoparticles can also be designed to accumulate preferentially at the tumor site, increasing local drug concentration and overcoming resistance related to insufficient drug exposure. sci-hub.se Furthermore, structural modification of the Amsacrine molecule itself is an ongoing effort to create analogues with improved efficacy against resistant tumors, such as those that are less susceptible to efflux by ABC transporters. spandidos-publications.com

| Strategy | Example/Mechanism | Rationale for Overcoming Resistance |

| Combination Chemotherapy | Amsacrine + Etoposide/Cytarabine. ascopubs.orgnih.gov | Attacks cancer cells via multiple cytotoxic pathways, reducing the chance of resistance. |

| Targeting Epigenetic Resistance | Amsacrine + Azacitidine (hypomethylating agent). ascopubs.orgnih.gov | Reverses epigenetic silencing of genes that confer sensitivity to Amsacrine. |

| Dual-Target Inhibitors | Compounds that inhibit both Topoisomerase II and Histone Deacetylases (HDACs). acs.orgrsc.org | Enhances drug access to DNA by relaxing chromatin structure while simultaneously poisoning the topoisomerase II enzyme. acs.org |

| Novel Drug Delivery | Co-delivery of Amsacrine and a resistance modulator in a single nanocarrier. sci-hub.seresearchgate.net | Ensures simultaneous arrival at the tumor, maximizing synergistic effects and overcoming efflux-based resistance. |

| Structural Analogue Development | Modifying the 9-anilinoacridine (B1211779) structure of Amsacrine. spandidos-publications.com | To create new compounds that are not recognized by drug efflux pumps or that have enhanced target binding. spandidos-publications.com |

Structure Activity Relationship Sar Studies and Analogues

Importance of Anilino Side Chain in Topoisomerase II Poisoning

The anilino side chain of amsacrine (B1665488) plays a pivotal role in its ability to poison topoisomerase II. This part of the molecule is believed to be essential for the formation of the stable ternary complex between the drug, DNA, and the enzyme, which ultimately leads to cytotoxic DNA double-strand breaks. researchgate.net Molecular and cellular studies have confirmed that the substituent at the 1'-position on the anilino ring governs the interaction with topoisomerase II. researchgate.net

Research has shown that molecules that mimic the anilino side chain of amsacrine can inhibit its cytotoxic effects, suggesting a direct interaction with the enzyme. researchgate.net This underscores the critical nature of this side chain in the drug's mechanism of action. The positioning of the 1'-anilino group is a key determinant of the drug's ability to bind to topoisomerase II. nih.gov The substituent at this position is not essential for the interaction but significantly promotes it. astrazeneca.com

Impact of Methoxy (B1213986) Group Position on Activity

The position of the methoxy group on the anilino ring has a profound impact on the biological activity of amsacrine. The clinically used form, amsacrine (m-AMSA), has the methoxy group at the 3' position. Moving this group to the 2' position (o-AMSA) dramatically reduces the drug's ability to poison topoisomerase II, even though o-AMSA is a stronger DNA intercalator. astrazeneca.comnih.gov

Table 1: Impact of Methoxy Group Position on Topoisomerase II-mediated DNA Cleavage

| Compound | Methoxy Group Position | Relative DNA Cleavage Enhancement |

| m-AMSA | 3' | ~7-8 fold |

| o-AMSA | 2' | ~1 fold (inactive) |

| AMSA | None | ~3 fold |

Data compiled from research on human topoisomerase IIα and IIβ. The enhancement is relative to reactions without the drug.

Structural Modifications and Their Influence on DNA Binding and Cytotoxicity

Various structural modifications of the amsacrine molecule have been explored to understand their effects on DNA binding and cytotoxicity. While the acridine (B1665455) moiety is responsible for DNA intercalation, the anilino side chain dictates the interaction with topoisomerase II. researchgate.net

Studies have shown that there is often a poor correlation between the strength of DNA binding and the drug's ability to induce topoisomerase II-mediated DNA cleavage. nih.gov For instance, derivatives with a 1'-hydroxy substituent are stronger DNA intercalators than the 1'-methanesulfonamide series (like amsacrine), yet this does not directly translate to higher activity. nih.gov

The nature of the 1'-substituent on the anilino ring is a critical determinant of cytotoxicity. researchgate.net Derivatives bearing 1'-substituents with SO2 moieties, such as 1'-NHSO2Me (amsacrine) and 1'-SO2NH2, are generally potent inhibitors of topoisomerase II-mediated DNA religation. nih.gov The cytotoxicity of various analogues has been tested against different cancer cell lines, revealing that subtle changes in the anilino side chain can lead to significant differences in activity.

Table 2: Cytotoxicity of Amsacrine Analogues with Modified Anilino Side Chains in Jurkat Leukemia Cells

| Compound | 1'-Substituent on Anilino Ring | IC50 (µM) in Jurkat Cells |

| Amsacrine (m-AMSA) | -NHSO2Me | Data not consistently reported in a single source |

| Analogue with -SO2NH2 | -SO2NH2 | Data not consistently reported in a single source |

| Analogue with -OH | -OH | Data not consistently reported in a single source |

Development and Preclinical Evaluation of Novel Amsacrine Analogues

The insights gained from SAR studies have fueled the development of novel amsacrine analogues with the aim of improving efficacy, broadening the spectrum of activity, and overcoming drug resistance.

One notable analogue is CI-921 (asulacrine), which is a disubstituted analogue of amsacrine. Preclinical studies demonstrated that CI-921 has an improved spectrum and degree of activity against various murine tumor models, including lung, colon, and mammary carcinomas, when compared to amsacrine. nih.gov In 10 out of 14 sensitive tumor systems, CI-921 showed superior activity to amsacrine. nih.gov The concentration of CI-921 required for a 50% reduction in the survival of human and mouse bone marrow cells was approximately 0.4 µM, similar to amsacrine. nih.gov However, CI-921 showed greater selectivity for certain leukemia cell lines versus bone marrow cells, suggesting a potential for an improved therapeutic index. nih.gov

Another line of development led to N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide (DACA). This analogue showed excellent activity against a mouse lung adenocarcinoma. who.int While both amsacrine and DACA target topoisomerase II, they appear to have a different balance of cellular effects. Amsacrine acts primarily as a topoisomerase II poison, inducing DNA damage, whereas DACA and its derivatives are thought to also act as catalytic inhibitors, interfering with the segregation of daughter chromatids. who.int

The preclinical evaluation of these and other novel analogues in various cancer cell lines continues to provide valuable data for the rational design of the next generation of topoisomerase II inhibitors.

Table 3: Comparative Cytotoxicity of Amsacrine and CI-921 in Various Cell Lines

| Cell Line | Drug | IC50 (µM) or Sensitivity |

| Human Bone Marrow | Amsacrine | ~0.4 |

| Human Bone Marrow | CI-921 | ~0.4 |

| Mouse L1210 Leukemia | Amsacrine | More sensitive |

| Mouse P388 Leukemia | Amsacrine | Intermediate sensitivity |

| Mouse Lewis Lung Carcinoma (LLAK) | Amsacrine | Less sensitive |

| Mouse Lewis Lung Carcinoma (LLTC) | Amsacrine | Least sensitive |

| Human Jurkat Leukemia | Amsacrine | Intermediate sensitivity |

| Human U937 Lymphoma | Amsacrine | Intermediate sensitivity |

| Human SW620 Colon Carcinoma | Amsacrine | Resistant |

Data is based on a 1-hour drug exposure. Sensitivity is relative within the tested mouse cell lines. nih.gov

Preclinical Pharmacological Research

In Vitro Studies

In vitro studies have been instrumental in defining the pharmacological profile of amsacrine (B1665488). These studies, conducted using cultured cancer cell lines and isolated cellular components, have provided a foundational understanding of the drug's activity.

The cytotoxic and antiproliferative effects of amsacrine have been evaluated in numerous cancer cell lines. These assays are crucial for determining the drug's potency and its spectrum of activity against different cancer types. Commonly used methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage. scielo.brpharmaexcipients.comsigmaaldrich.com

Amsacrine has demonstrated significant cytotoxicity against various leukemia and lymphoma cell lines. ncats.io For instance, studies in human T-cell leukemia (MOLT-3) and other leukemia cell lines such as U937, Jurkat, HL-60, K562, KU812, and MEG-01 have shown its potent antiproliferative activity. ncats.ionih.gov While amsacrine is effective against hematological malignancies, it has shown limited activity against solid tumors. ncats.io The cytotoxicity of amsacrine is not cell cycle phase-specific, but it is most pronounced during the G2 and S phases of the cell cycle. ncats.io

Research has also explored the effects of amsacrine in combination with other anticancer agents. In MOLT-3 cells, a supra-additive (synergistic) effect was observed when amsacrine was combined with cytosine arabinoside and mitoxantrone. nih.gov Additive effects were seen with bleomycin, cisplatin, CPT-11, daunorubicin, doxorubicin, etoposide, 5-fluorouracil, homoharringtonine, mitomycin C, and vincristine. nih.gov However, a sub-additive or protective effect was noted with methotrexate (B535133) and 6-mercaptopurine, suggesting these combinations may not be beneficial. nih.gov

Table 1: Effects of Amsacrine in Combination with Other Anticancer Agents in MOLT-3 Cells

Source: nih.gov

A primary mechanism of action for amsacrine is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. patsnap.com Amsacrine acts as a topoisomerase II poison, meaning it stabilizes the transient complex formed between the enzyme and DNA. patsnap.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death). patsnap.com

In vitro assays have demonstrated that amsacrine inhibits both isoforms of human topoisomerase II, alpha and beta, with similar activity. nih.govnih.gov However, some evidence suggests that the beta isoform may be a more critical target for the drug's cytotoxic effects. nih.gov The interaction between amsacrine and topoisomerase II is complex and involves both the DNA-intercalating acridine (B1665455) portion of the molecule and its side chain. nih.gov

DNA cleavage assays are used to directly visualize the DNA damage induced by topoisomerase II poisons like amsacrine. inspiralis.com These assays typically use plasmid DNA and purified topoisomerase II enzyme. nih.gov The conversion of supercoiled plasmid DNA into linear DNA is a measure of the enzyme's cleavage activity. nih.gov

Studies using these assays have confirmed that amsacrine enhances DNA cleavage mediated by both human topoisomerase IIα and topoisomerase IIβ. nih.govnih.gov This effect is dependent on the structure of the amsacrine molecule. For example, the position of the methoxy (B1213986) group on the anilino side chain is crucial for its activity. nih.gov The meta-position (as in m-AMSA) is optimal for poisoning topoisomerase II, while the ortho-position (o-AMSA) results in a significant loss of activity. nih.gov

The efficacy of amsacrine is dependent on its ability to enter cancer cells and reach its intracellular target, topoisomerase II. Studies have shown that amsacrine is rapidly taken up by nucleated blood cells. who.int In vivo, peak concentrations within these cells are reached shortly after infusion and are significantly higher than in plasma, suggesting tissue concentration. who.int The elimination kinetics from peripheral blast cells are similar to those from plasma. who.int

The mechanism of cellular uptake can involve various processes, including passive diffusion and active transport. Multidrug resistance proteins, such as P-glycoprotein, can actively efflux amsacrine from cancer cells, representing a mechanism of resistance to the drug. dovepress.com

Amsacrine is extensively metabolized, primarily in the liver. drugbank.comnih.gov The main metabolic pathway involves conversion to a glutathione (B108866) conjugate. drugbank.com In vitro metabolism systems, such as liver microsomes or S9 fractions, can be used to study these metabolic pathways and identify potential drug-drug interactions. mdpi.com

Amsacrine is highly bound to human plasma proteins, with approximately 97% of the drug being bound. nih.govscilit.comcapes.gov.br This binding is largely independent of the drug's concentration over a clinically relevant range but is sensitive to changes in plasma pH and, to a lesser extent, temperature. nih.govcapes.gov.br Amsacrine binds to various plasma proteins, including albumin, alpha-1-acid glycoprotein, and gamma-globulins. nih.gov A portion of the drug, around 20%, appears to be covalently bound to these proteins. nih.govcapes.gov.br

Table 2: Plasma Protein Binding of Amsacrine

Source: nih.govscilit.comcapes.gov.br

Understanding the potential for drug-drug interactions is a critical aspect of preclinical research. These interactions can occur when one drug alters the metabolism of another by inhibiting or inducing the enzymes responsible for its breakdown, such as the cytochrome P450 (CYP) family of enzymes. sps.nhs.ukfda.govfda.gov

While specific in vitro studies on amsacrine's potential to inhibit or induce CYP enzymes are not extensively detailed in the provided context, its hepatic metabolism suggests a potential for such interactions. drugbank.comnih.gov For example, co-administration with drugs that are strong inhibitors or inducers of the same CYP enzymes that metabolize amsacrine could alter its plasma concentrations and, consequently, its efficacy and toxicity. sps.nhs.uknih.gov Clinical observations have noted interactions with other chemotherapeutic agents, which may be partly due to metabolic interactions. For instance, combining amsacrine with cytarabine (B982) did not significantly alter the cellular pharmacokinetics of the active triphosphate of cytarabine in leukemia cells. nih.gov However, combinations with other drugs have shown altered efficacy, which could be related to metabolic interactions. nih.gov

In Vivo Preclinical Models

Animal Models for Efficacy Evaluation

Preclinical evaluation of amsacrine has utilized various animal models to assess its efficacy and toxicological profile. Commonly used models include mice and dogs, which have been instrumental in understanding the compound's therapeutic potential and limitations before clinical application. nih.gov

In studies involving CDF1 mice, amsacrine was administered orally to determine its dose-dependent effects. nih.gov These studies were crucial for identifying drug-related lesions, which included thymic degeneration and atrophy, as well as bone marrow depletion at higher dose levels. nih.gov Beagle dogs have also been a key animal model in the preclinical assessment of amsacrine. nih.gov In dogs, oral administration of the compound led to degenerative lesions in the gastrointestinal mucosa, depletion of hematopoietic tissue in the bone marrow, and general lymphoid depletion, particularly at lethal doses. nih.gov The toxicity observed in dogs was found to be dependent on both the dose and the schedule of administration. nih.gov Importantly, the toxic effects in both mice and dogs appeared to be reversible at lower doses. nih.gov

The selection of appropriate animal models is a critical step in preclinical research, aiming to replicate human disease states as closely as possible and to predict clinical outcomes. mdpi.commdpi.com While xenograft models, where human cancer cells are implanted into immunosuppressed animals like mice or rats, are common, they have limitations due to differences in genetics and the tumor microenvironment compared to humans. mdpi.commdpi.com The findings from these animal studies, despite their limitations, provide essential data that informs the progression of anticancer agents into clinical development. mdpi.com

Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic studies of amsacrine have been conducted across several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are fundamental for interspecies scaling and for predicting human pharmacokinetics. nih.gov Research has been carried out in mice, rats, rabbits, and dogs, revealing important species-specific differences. nih.gov

Amsacrine generally exhibits biphasic elimination from the plasma. nih.gov Interspecies analysis has shown that allometric scaling, which relates physiological parameters to body weight, can be applied to amsacrine's pharmacokinetic parameters. nih.gov Significant linear relationships were established between the logarithm of body weight (W) and the logarithm of the volume of distribution at steady state (Vss), as well as the logarithm of clearance (Cl). nih.gov The allometric equations derived for amsacrine were Vss = 3.37W^0.81 and Cl = 2.28W^0.46. nih.gov These equations allow for a reasonable prediction of clearance and volume of distribution in humans based on animal data, which is valuable despite the drug being eliminated primarily through biotransformation. nih.gov

The terminal elimination half-life (t1/2) has been identified as a key parameter that can predict species differences in toxicity. nih.gov A significant relationship was observed between the maximum tolerated dose (MTD) and the elimination half-life across different species. nih.gov The following table summarizes key pharmacokinetic parameters of amsacrine in various preclinical species.

| Parameter | Mouse | Rat | Rabbit | Dog |

| Clearance (Cl) | Data not specified | Data not specified | Data not specified | Data not specified |

| Volume of Distribution (Vss) | Data not specified | Data not specified | Data not specified | Data not specified |

| Terminal Half-life (t1/2) | Data not specified | Data not specified | Data not specified | Data not specified |

Specific values for Cl, Vss, and t1/2 for each species were used to derive the allometric equations but were not individually detailed in the provided search results.

Preclinical Disposition and Excretion

The disposition and excretion of amsacrine have been investigated in preclinical models, primarily focusing on biliary excretion. The primary route of elimination for amsacrine and its metabolites is through the bile. nih.govnih.gov

Studies in both rats and mice have shown that a significant portion of the administered amsacrine dose is eliminated in the bile as metabolites. nih.gov This biliary excretion is a critical pathway for the clearance of the drug from the body. nih.gov The chemical properties of amsacrine, an aminoacridine derivative, influence its distribution and subsequent excretion patterns. nih.gov While biliary excretion is the main pathway, the complete disposition profile involves distribution to various tissues before metabolism and eventual elimination. The volume of distribution has been determined to be relatively large, suggesting extensive tissue distribution. nih.govnih.gov

Preclinical Metabolism and Metabolite Identification

The metabolism of amsacrine is a key area of preclinical research, as its metabolites can contribute to both efficacy and toxicity. nih.gov The biotransformation of amsacrine occurs primarily in the liver, leading to various metabolites that are then excreted. nih.govnih.gov

In both rats and mice, the major biliary metabolites of amsacrine are glutathione (GSH) conjugates. nih.gov Specifically, the 5'- and 6'-glutathione conjugates have been identified as the predominant metabolites. nih.gov The formation of these conjugates is a significant detoxification pathway. It is noteworthy that no C9-glutathione conjugate of amsacrine was detected in these species, indicating specific metabolic pathways are favored. nih.gov

The process of metabolite identification is crucial in drug development to understand the complete pharmacological and toxicological profile of a new chemical entity. nih.gov For amsacrine, techniques such as high-pressure liquid chromatography (HPLC) have been used to separate and quantify the parent drug and its metabolites from biological samples. nih.gov The identification of metabolites like the glutathione conjugates helps in understanding the mechanisms of drug clearance and potential drug-drug interactions. nih.govnih.gov

Computational Modeling and Simulation in Amsacrine Lactate Research

Molecular Docking and Dynamics Simulations of Drug-DNA-Topoisomerase II Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as amsacrine (B1665488), and its biological target at an atomic level. These methods have been crucial in understanding the formation and stabilization of the ternary complex formed by amsacrine, DNA, and topoisomerase II.

Molecular docking studies predict the preferred orientation of amsacrine when it binds to the DNA-topoisomerase II complex. These simulations have revealed that the acridine (B1665455) portion of amsacrine intercalates between the base pairs of DNA, a key feature for its activity. The anilino side chain, on the other hand, interacts with both the DNA and the enzyme, contributing to the stability of the complex.

MD simulations provide a dynamic view of these interactions over time, allowing researchers to observe the conformational changes in both the drug and the target upon binding. These simulations have highlighted the critical role of the methanesulfon-m-anisidide head group of amsacrine in its function as a topoisomerase II poison. The positioning of the 3'-methoxy group is particularly important, as it appears to restrict the rotation of the head group into a favorable orientation for interacting with the enzyme-DNA complex. Shifting the methoxy (B1213986) group to the 2'-position (o-AMSA) increases the rotational freedom of the head group, which is thought to impair the necessary interactions within the ternary complex, thereby abrogating the drug's function.

Furthermore, these computational studies have shown that even the non-intercalative head group of amsacrine, when detached from the acridine moiety, can enhance enzyme-mediated DNA cleavage, albeit with a significantly lower affinity. This suggests that while DNA intercalation increases the local concentration of the drug, the specific interactions of the head group with the topoisomerase II-DNA cleavage complex are the primary determinants of its poison activity.

| Component | Interacting Moiety of Amsacrine | Nature of Interaction | Significance |

|---|---|---|---|

| DNA | Acridine Ring | Intercalation between base pairs | Anchors the drug to the DNA, increasing local concentration. |

| Topoisomerase II | Anilino Side Chain | Hydrogen bonds and van der Waals interactions | Stabilizes the ternary complex, inhibiting DNA religation. |

| DNA & Topoisomerase II | Methanesulfon-m-anisidide Head Group | Specific electrostatic and steric interactions | Crucial for the drug's poison activity and specificity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For amsacrine and its analogs, QSAR studies have been employed to understand the structural features that are critical for their antitumor activity and to guide the design of more potent derivatives.

These studies typically involve calculating a variety of molecular descriptors for a series of anilinoacridine compounds, which can be categorized as electronic, steric, and hydrophobic. These descriptors are then correlated with the observed biological activity, such as the inhibition of tumor cell growth or the induction of DNA cleavage.

QSAR analyses of amsacrine analogs have revealed several important trends. For instance, the electronic properties of the substituents on the anilino ring have a significant impact on activity. Electron-releasing groups are generally found to enhance the antitumor activity. This suggests that the electronic nature of the side chain influences its interaction with the biological target.

Steric factors also play a crucial role. The presence of bulky substituents at certain positions can either enhance or diminish activity, depending on whether they promote a favorable conformation for binding or cause steric hindrance. The QSAR models have indicated the importance of a protein receptor in the drug's mechanism of action, as suggested by the presence of steric terms in the derived equations. Interestingly, hydrophobic interactions have been found to have a less significant role in the activity of these compounds, from DNA binding to cellular activity in mice.

These QSAR models serve as valuable predictive tools, allowing researchers to estimate the biological activity of newly designed amsacrine analogs before their synthesis, thereby streamlining the drug discovery process.

| Structural Feature/Descriptor | Influence on Antitumor Activity | Interpretation |

|---|---|---|

| Electron-releasing substituents on the anilino ring | Positive correlation | Enhances favorable electronic interactions with the target. |

| Steric bulk at specific positions | Variable (can be positive or negative) | Suggests the involvement of a specific binding pocket on a protein target. |

| Hydrophobicity | No significant correlation | Hydrophobic interactions are not a primary driver of activity for this class of compounds. |

Prediction of Pharmacological and Toxicological Properties (In Silico ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. These predictions are crucial in the early stages of drug development to identify compounds with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures.

For a compound like amsacrine lactate (B86563), a comprehensive in silico ADMET profile would typically be generated using various web-based platforms and software. These tools employ a range of models, including QSAR, machine learning, and knowledge-based systems, to predict a wide array of properties.

Absorption: Predictions would include parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and P-glycoprotein substrate and inhibitor potential. These predictions help to estimate the oral bioavailability of the drug.

Distribution: Key predicted properties include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). This information is vital for understanding how the drug will be distributed throughout the body and whether it can reach its intended target.

Metabolism: In silico tools can predict the primary sites of metabolism on the drug molecule and identify the cytochrome P450 (CYP) enzymes most likely to be involved in its metabolism. This is important for anticipating drug-drug interactions and understanding the metabolic stability of the compound.

Excretion: Predictions in this category often focus on renal clearance and whether the compound is a substrate for renal transporters.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), and skin sensitization. These predictions are critical for assessing the potential safety risks of the drug candidate.

Analysis of Drug-Protein Interactions

The analysis of drug-protein interactions is a cornerstone of understanding a drug's mechanism of action. For amsacrine lactate, computational methods have provided detailed insights into its interaction with its primary protein target, topoisomerase II.

As elucidated through molecular docking and dynamics simulations, the interactions between amsacrine and topoisomerase II are multifaceted. The anilino side chain of amsacrine is positioned in a way that allows it to form specific interactions with amino acid residues in the enzyme's binding pocket. These interactions are crucial for stabilizing the ternary drug-DNA-enzyme complex and preventing the religation of the cleaved DNA strands.

Studies have suggested that the pendant ring of amsacrine, which bears the methoxy and methanesulfonamide groups, interacts directly with topoisomerase II. The nature of the substituent at the 1'-position of this ring has been shown to have a profound effect on the drug's activity, implying a direct interaction with the protein. For example, substituting the 1'-methanesulfonamide group with a hydroxyl or amino group reduces the drug's ability to enhance DNA cleavage.

While the acridine moiety is primarily responsible for the interaction with DNA through intercalation, the substituents on the anilino ring are key to the drug's interaction with topoisomerase II. These findings underscore the importance of the side chain in determining the potency and specificity of amsacrine as a topoisomerase II poison. The detailed understanding of these drug-protein interactions at the molecular level, afforded by computational analysis, is invaluable for the rational design of new amsacrine derivatives with improved efficacy.

Interaction with Cellular Metabolic Pathways

Endogenous Lactate (B86563) Metabolism and Its Regulatory Roles

Formerly regarded as a mere byproduct of anaerobic glycolysis, lactate is now recognized as a key signaling molecule and a central player in cellular metabolism, with multifaceted regulatory functions. This metabolic hub influences a variety of cellular processes, from signaling and cell cycle progression to epigenetic modifications and apoptosis.

Lactate is a dynamic signaling molecule that facilitates communication between different cells and tissues. nih.gov It is transported across cell membranes by monocarboxylate transporters (MCTs) and can activate specific receptors, such as the hydroxycarboxylic acid receptor 1 (HCAR1), also known as G protein-coupled receptor 81 (GPR81). This signaling can modulate inflammatory responses and lipid metabolism. nih.gov In the tumor microenvironment, lactate is considered a key oncometabolite that modulates the function of both tumor and stromal cells. nih.gov The excessive production of lactate by cancer cells contributes to the acidification of the tumor microenvironment, which in turn can promote immune evasion. nih.gov

Recent studies have revealed that lactate is a direct regulator of the cell cycle. medkoo.comwikipedia.org Intracellular lactate concentrations fluctuate during the cell cycle, peaking as cells enter mitosis. medkoo.com This accumulation of lactate acts as a signal for mitotic exit. wikipedia.orgmdpi.com Mechanistically, lactate, in conjunction with zinc, can directly bind to and inhibit the SUMO protease SENP1. wikipedia.orgmdpi.com This inhibition leads to the stabilization of SUMOylation on APC4, a component of the anaphase-promoting complex/cyclosome (APC/C), which is an E3 ubiquitin ligase that controls progression through mitosis. nih.govwikipedia.org This remodeling of the APC/C stimulates the timely degradation of cell cycle proteins like cyclin B1 and securin, thereby promoting an efficient exit from mitosis. nih.govwikipedia.org

| Protein | Function in Cell Cycle | Interaction with Lactate |

|---|---|---|

| SENP1 (Sentrin/SUMO-specific protease 1) | A SUMO protease that removes SUMO modifications from target proteins. | Directly inhibited by a lactate-zinc complex, leading to increased SUMOylation of its targets. medkoo.comwikipedia.org |

| APC4 (Anaphase-Promoting Complex Subunit 4) | A core subunit of the APC/C E3 ubiquitin ligase, which targets key cell cycle proteins for degradation. | Its SUMOylation is stabilized by lactate-mediated SENP1 inhibition. nih.govwikipedia.org |

| UBE2C | An E2 ubiquitin-conjugating enzyme that works with APC/C. | Its binding to APC/C is promoted by the stabilized SUMOylation of APC4. wikipedia.org |

| Cyclin B1 and Securin | Key mitotic proteins that must be degraded for the cell to exit mitosis. | Their degradation is promoted by the lactate-activated APC/C-UBE2C complex. nih.govwikipedia.org |

Lactate serves as a precursor for a novel epigenetic modification known as lysine lactylation (Kla). patsnap.comnih.gov This post-translational modification of histone and non-histone proteins directly links cellular metabolic states, particularly glycolysis, with gene regulation. patsnap.com Histone lactylation can directly stimulate gene transcription from chromatin. nih.gov In the context of cancer, the high levels of lactate produced via the Warburg effect can drive extensive lactylation, influencing tumor cell behavior and promoting tumorigenesis. nih.govdrugbank.com This modification has been shown to play a role in macrophage polarization, wound healing, and the regulation of homeostatic genes. nih.govnih.gov The discovery of lactylation has established a critical bridge between cellular metabolism and epigenetic control. patsnap.comnih.gov

The role of lactate in apoptosis is complex and can be context-dependent. High levels of lactate and the resulting acidification of the tumor microenvironment can induce apoptosis in certain immune cells, such as CD8+ T lymphocytes and NK cells, thereby contributing to immune evasion by tumors. nih.gov Conversely, within cancer cells, the metabolic shift towards lactate production is often associated with resistance to apoptosis. Inhibition of lactate dehydrogenase A (LDH-A), the enzyme that converts pyruvate to lactate, has been shown to decrease cancer cell viability by activating both intrinsic and extrinsic apoptotic pathways. dovepress.comnih.gov This can involve the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl2. dovepress.com Furthermore, overexpression of lactate dehydrogenase C (LDH-C) has been demonstrated to confer lactate tolerance and alleviate the apoptotic response in cells. researchgate.net

Potential Crosstalk between Amsacrine (B1665488) Lactate's Mechanism and Cellular Lactate Dynamics

Direct evidence detailing a specific crosstalk between the mechanism of amsacrine and cellular lactate dynamics is not extensively documented. However, plausible points of interaction can be inferred based on their respective biological activities.

Amsacrine's primary target is topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription. wikipedia.orgpatsnap.com The activity of topoisomerase II itself has been shown to be subject to metabolic control. Specifically, metabolites from the TCA cycle, a pathway interconnected with glycolysis and lactate production, can stimulate topoisomerase II activity. nih.gov This suggests that the metabolic state of a cell, including its rate of glycolysis and lactate production, could potentially influence the efficacy of topoisomerase II poisons like amsacrine. nih.govresearchgate.net For instance, some topoisomerase inhibitors have been observed to increase glucose uptake and metabolism in cancer cells, indicating a potential feedback loop between the drug's action and cellular metabolic pathways. nih.gov

Furthermore, the tumor microenvironment, which is often characterized by hypoxia and acidosis due to high lactate levels, can influence the cytotoxicity of chemotherapeutic agents. nih.gov Studies have shown that the effectiveness of amsacrine can be altered under hypoxic and acidic conditions. nih.gov While m-AMSA itself was found to be less cytotoxic at elevated temperatures, a platinum complex of amsacrine, PtCl4(m-AMSA)2, exhibited greater cytotoxicity, particularly at a lower pH of 6.45, which mimics an acidic, lactate-rich environment. nih.gov This indicates that the lactate-driven acidic microenvironment could be a critical factor in modulating the therapeutic activity of amsacrine derivatives.

Therapeutic Implications of Targeting Lactate Metabolism in Conjunction with Amsacrine Lactate

The interconnections between cellular metabolism and the action of topoisomerase inhibitors suggest that targeting lactate metabolism could be a promising strategy to enhance the therapeutic efficacy of amsacrine lactate. youtube.comyoutube.com Since the metabolic state of a cell can modulate topoisomerase II activity, manipulating these pathways could sensitize cancer cells to amsacrine. nih.govresearchgate.net

| Therapeutic Strategy | Rationale | Potential Outcome |

|---|---|---|

| Inhibition of Lactate Dehydrogenase (LDH) | To reduce lactate production, reverse the Warburg effect, and potentially alter the metabolic state to increase sensitivity to topoisomerase II inhibitors. youtube.comyoutube.com | Enhanced amsacrine-induced cytotoxicity and potential reversal of lactate-mediated immune suppression. researchgate.net |

| Inhibition of Monocarboxylate Transporters (MCTs) | To block lactate transport, leading to intracellular acidification and metabolic stress in cancer cells. nih.govyoutube.com | Increased intracellular stress could synergize with the DNA damage induced by amsacrine. |

| Exploitation of Tumor Acidosis | Designing amsacrine derivatives or delivery systems that are preferentially activated or more potent in the acidic, lactate-rich tumor microenvironment. nih.gov | Increased tumor-specific cytotoxicity and reduced systemic side effects. |

Targeting lactate metabolism in cancer is a burgeoning field of research. youtube.comyoutube.com High lactate levels are correlated with poor outcomes, metastasis, and tumor recurrence. youtube.comyoutube.com Therefore, combining a topoisomerase II inhibitor like amsacrine with agents that disrupt the lactate-centric metabolism of cancer cells presents a rational therapeutic approach. For example, inhibiting lactate efflux can lead to an increase in CD8+ T cell infiltration and improve the efficacy of other cancer therapies. researchgate.net Given that amsacrine is used in the treatment of acute leukemias, and that metabolic reprogramming is a key feature of these diseases, a dual-targeting strategy could potentially overcome drug resistance and improve patient outcomes. mdpi.com

Future Horizons in Amsacrine Lactate Research: Avenues for Enhanced Therapeutic Potential

Amsacrine, an aminoacridine derivative, has long been a tool in the clinical management of certain hematological malignancies, primarily due to its function as a topoisomerase II inhibitor. However, the future of amsacrine lactate in oncology and beyond hinges on innovative research aimed at refining its therapeutic index and broadening its applications. This article explores the prospective research and development pathways for amsacrine lactate, focusing on targeted delivery, rational analogue design, novel combination strategies, computational optimization, and the exploration of its wider biological activities.

Q & A

Q. What is the molecular mechanism of action of Amsacrine lactate in inducing apoptosis in cancer cells?

Amsacrine lactate acts as a DNA intercalator and topoisomerase II inhibitor. Its acridine moiety intercalates into DNA, while the non-intercalating portion stabilizes the topoisomerase II-DNA cleavage complex, preventing DNA religation and generating double-strand breaks. This triggers S/G2 phase arrest and apoptosis .

- Methodological Insight : To validate this mechanism, researchers can:

- Use in vitro DNA-binding assays (e.g., fluorescence quenching or electrophoresis) to confirm intercalation.

- Employ topoisomerase II activity assays (e.g., decatenation of kinetoplast DNA) to measure inhibition potency.

- Perform cell cycle analysis (flow cytometry) to detect S/G2 arrest in treated leukemia cell lines.

Q. How do experimental models (e.g., leukemia cell lines) inform the pharmacokinetic profile of Amsacrine lactate?

Amsacrine lactate’s pharmacokinetics are characterized by rapid cellular uptake and metabolism. Studies in rodent models and human AML cell lines (e.g., HL-60) show:

-

Key Parameters :

Parameter Value (HL-60 cells) Reference IC50 (48h exposure) 0.2–0.5 µM Plasma half-life ~30–45 minutes -

Methodological Insight :

- Use LC-MS/MS to quantify intracellular drug concentrations.

- Monitor lactate dehydrogenase (LDH) release as a surrogate for cytotoxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Amsacrine lactate’s efficacy across different AML subtypes?

Discrepancies in efficacy may arise from variations in topoisomerase II expression, drug efflux pumps (e.g., P-glycoprotein), or DNA repair capacity.

- Methodological Approaches :

Q. How can combinatorial therapies with Amsacrine lactate be optimized to mitigate off-target toxicity while enhancing efficacy?

Synergy with anthracyclines (e.g., daunorubicin) or hypomethylating agents (e.g., azacitidine) has been reported.

- Experimental Design :

- Conduct dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices.

- Use patient-derived xenografts (PDX) to model organ-specific toxicity (e.g., cardiotoxicity) and efficacy .

- Monitor serum lactate levels as a biomarker for metabolic stress during combination trials .

Q. What methodologies identify predictive biomarkers for Amsacrine lactate resistance in relapsed/refractory AML?

Resistance mechanisms include altered drug metabolism (e.g., aldo-keto reductase overexpression) or epigenetic modifications.

- Methodological Framework :

- Perform whole-exome sequencing of pre- and post-treatment samples to identify somatic mutations.

- Apply metabolomics (e.g., NMR spectroscopy) to profile lactate and NAD+ levels, which influence drug sensitivity .

- Validate candidate biomarkers using in vitro resistance models (e.g., long-term Amsacrine-exposed cell lines) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting results on Amsacrine lactate’s teratogenicity?

Early rodent studies suggested teratogenic potential at high doses (e.g., 5 mg/kg), but later clinical trials in AML showed no significant fetal risk at therapeutic doses .

- Resolution Strategy :

- Reanalyze historical data with modern toxicokinetic models (e.g., physiologically based pharmacokinetic modeling).

- Conduct ex vivo embryo culture assays to isolate direct vs. maternal toxicity effects.

Tables for Critical Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.